Triphenylsulfonium iodide Triphenylsulfonium iodide
Brand Name: Vulcanchem
CAS No.: 3744-08-9
VCID: VC14118580
InChI: InChI=1S/C18H15S.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
SMILES:
Molecular Formula: C18H15IS
Molecular Weight: 390.3 g/mol

Triphenylsulfonium iodide

CAS No.: 3744-08-9

Cat. No.: VC14118580

Molecular Formula: C18H15IS

Molecular Weight: 390.3 g/mol

* For research use only. Not for human or veterinary use.

Triphenylsulfonium iodide - 3744-08-9

Specification

CAS No. 3744-08-9
Molecular Formula C18H15IS
Molecular Weight 390.3 g/mol
IUPAC Name triphenylsulfanium;iodide
Standard InChI InChI=1S/C18H15S.HI/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1
Standard InChI Key CVJLQNNJZBCTLI-UHFFFAOYSA-M
Canonical SMILES C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[I-]

Introduction

Chemical Identity and Structural Features

Triphenylsulfonium iodide (chemical formula: C18H15S+I\text{C}_{18}\text{H}_{15}\text{S}^+ \cdot \text{I}^-) consists of a positively charged sulfonium ion and a negatively charged iodide counterion. The sulfonium cation adopts a trigonal-pyramidal geometry, with the sulfur atom at the apex bonded to three phenyl rings. X-ray diffraction studies of related triphenylsulfonium salts reveal that the S–C bond lengths range between 1.76–1.82 Å, while the C–S–C bond angles vary from 102° to 106°, indicating slight distortions from ideal symmetry . These structural nuances are critical for understanding the compound’s reactivity, as the steric bulk of the phenyl groups influences its interactions with nucleophiles and electrophiles.

Comparative analyses of sulfonium salts highlight the unique role of the iodide anion. For instance, in triphenylsulfonium triiodide ([TPS][I3][\text{TPS}][\text{I}_3]), the triiodide anion (I3\text{I}_3^-) forms linear chains through halogen bonding, whereas the iodide anion (I\text{I}^-) in simpler salts like triphenylsulfonium iodide participates in hydrogen-bonding networks . Such anion-dependent structural variations underscore the importance of counterion selection in modulating the physical and chemical properties of sulfonium-based compounds.

Synthesis and Crystallization

Synthetic Methodologies

Triphenylsulfonium iodide is typically synthesized via anion exchange reactions. A representative procedure involves reacting triphenylsulfonium chloride ([TPS][Cl][\text{TPS}][\text{Cl}]) with hydroiodic acid (HI\text{HI}) in methanol . The general reaction scheme is:

[TPS][Cl]+HI[TPS][I]+HCl[\text{TPS}][\text{Cl}] + \text{HI} \rightarrow [\text{TPS}][\text{I}] + \text{HCl}

Crystallographic Characterization

Single-crystal X-ray diffraction of triphenylsulfonium salts provides detailed insights into their solid-state arrangements. For example:

Parameter[TPS][I3][\text{TPS}][\text{I}_3] [TPS][ClO4][\text{TPS}][\text{ClO}_4] [TPS][PF6][\text{TPS}][\text{PF}_6]
Space GroupP21/nP2_1/nP21P2_1P21/nP2_1/n
S–C Bond Length (Å)1.76–1.821.77–1.811.78–1.80
C–S–C Angle (°)102–106103–105104–106

These data reveal consistent geometric parameters across different salts, suggesting that the sulfonium cation’s core structure remains largely unaffected by anion substitution. Hirshfeld surface analyses further indicate that intermolecular interactions in [TPS][I3][\text{TPS}][\text{I}_3] are dominated by I⋯H contacts (40–45% of total interactions), whereas O⋯H and F⋯H interactions prevail in perchlorate and hexafluorophosphate derivatives, respectively .

Reactivity and Functional Applications

Nucleophilic Substitution

The sulfonium cation’s electrophilic sulfur center enables diverse nucleophilic substitution reactions. For instance, iodide anions in triphenylsulfonium iodide can be displaced by stronger nucleophiles (e.g., thiolates or amines), yielding functionalized sulfides or sulfoxides . This reactivity is exploited in polymer chemistry for initiating cationic polymerization of epoxides and vinyl ethers.

Comparative Analysis of Sulfonium Salts

The physicochemical properties of triphenylsulfonium iodide are profoundly influenced by its anion. Key comparisons include:

  • Thermal Stability: Halide derivatives (e.g., [TPS][Cl][\text{TPS}][\text{Cl}], [TPS][Br][\text{TPS}][\text{Br}]) exhibit lower thermal decomposition temperatures (<200C<200^\circ\text{C}) compared to hexafluorophosphate (>300C>300^\circ\text{C}) .

  • Solubility: Iodide salts demonstrate moderate solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas perchlorate derivatives are hygroscopic and require anhydrous handling .

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